![molecular formula C25H25FN6O B2751620 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1796988-77-6](/img/structure/B2751620.png)
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H25FN6O and its molecular weight is 444.514. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing indole and imidazole scaffolds, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on the presence of indole and imidazole scaffolds, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole and imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might affect a variety of biochemical pathways.
Pharmacokinetics
Compounds containing indole and imidazole scaffolds are generally known for their good solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with indole and imidazole derivatives, the compound could potentially induce a variety of molecular and cellular effects .
Actividad Biológica
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide is a complex heterocyclic compound with significant potential in biomedical research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C25H25FN6O and a molecular weight of 444.514 g/mol. It features a pyrazole core substituted with a 4-fluorophenyl group and a pyridinyl-tetrahydroindazole moiety, making it structurally unique and potentially biologically active.
Research indicates that compounds similar to this pyrazole derivative often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, suggesting strong inhibitory potential on cellular proliferation .
- Antimicrobial Activity : Pyrazole derivatives have been associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis, indicating that this compound may also possess antimicrobial characteristics .
Biological Activity Data
Activity Type | Details |
---|---|
Enzyme Inhibition | IC50 against CDK2: 0.36 µM; CDK9: 1.8 µM |
Antimicrobial Activity | Effective against E. coli and B. subtilis |
Antifungal Activity | Potential activity against fungal strains such as Candida albicans |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines (HeLa, HCT116). The results indicated that certain derivatives could significantly reduce cell viability, suggesting potential therapeutic applications in oncology .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds, revealing that those with bulky hydrophobic substituents exhibited enhanced activity against gram-positive and gram-negative bacteria. This suggests that modifications to the structure of the compound could optimize its efficacy in treating infections .
Research Findings
Recent studies have highlighted the versatility of pyrazole derivatives in biomedical applications:
- Anticancer Properties : Compounds featuring similar scaffolds have shown remarkable selectivity and potency in inhibiting cancer cell growth.
- Broad-Spectrum Antimicrobial Effects : The presence of specific substituents can enhance the antimicrobial efficacy of these compounds against various pathogens.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during multi-step reactions?
The synthesis typically involves:
- Pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-diketones or esters under acidic conditions .
- Carboxamide coupling using reagents like EDCI/HOBt or DCC to link the pyrazole core to the tetrahydroindazole-ethylamine moiety .
- Purity optimization : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Key Data :
Step | Yield (%) | Purity (HPLC) | Key Reagents |
---|---|---|---|
Pyrazole formation | 65–75 | 90% | Hydrazine, β-diketone |
Carboxamide coupling | 50–60 | 85% | EDCI, HOBt |
Final purification | 40–50 | 98% | Column chromatography (SiO₂) |
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, pyridine protons at δ 8.3–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₄FN₆O: 467.1945; observed: 467.1948) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroindazole ring (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Variability in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using guidelines from (e.g., IC₅₀ determination in triplicate) .
- Isomerization or impurities : Use chiral HPLC to separate enantiomers (if applicable) and re-test isolated forms .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP adjustment : Introduce polar groups (e.g., pyridine N-oxide) to reduce LogP from ~3.5 to <2.5, improving solubility .
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and modify labile sites (e.g., methyl groups on pyrazole) .
- Bioavailability screening : Use Caco-2 cell assays to predict intestinal absorption .
Example Data :
Parameter | Initial Value | Optimized Value |
---|---|---|
LogP | 3.5 | 2.3 |
Microsomal t₁/₂ (min) | 12 | 45 |
Caco-2 Papp (×10⁻⁶ cm/s) | 5.2 | 18.7 |
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Core modifications : Replace the 4-fluorophenyl group with 2,4-difluorophenyl to improve target binding (e.g., kinase inhibition Kᵢ reduced from 120 nM to 45 nM) .
- Side-chain variations : Substitute the ethyl linker with a propyl group to reduce off-target effects (e.g., 10-fold selectivity over related kinases) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. Methodological Guidelines
Q. What experimental design principles apply to scaling up synthesis for preclinical studies?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and reduce byproducts (e.g., 20% yield increase vs. batch synthesis) .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target profiling : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects .
- CRISPR-Cas9 knockouts : Confirm target dependency in disease models (e.g., apoptosis rescue in knockout cells) .
- Cryo-EM/structural biology : Resolve compound-target complexes to guide rational design .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O/c1-31-23(16-21(29-31)17-9-11-18(26)12-10-17)25(33)28-14-15-32-22-8-3-2-6-19(22)24(30-32)20-7-4-5-13-27-20/h4-5,7,9-13,16H,2-3,6,8,14-15H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQBDSCAHEGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.